molecular formula C8H7BrO3 B1282738 4-Bromo-2-methoxybenzoic acid CAS No. 72135-36-5

4-Bromo-2-methoxybenzoic acid

Cat. No. B1282738
Key on ui cas rn: 72135-36-5
M. Wt: 231.04 g/mol
InChI Key: CEZLPETXJOGAKX-UHFFFAOYSA-N
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Patent
US06660744B1

Procedure details

4-Bromo-2-methoxybenzoic acid (2.934 g, 12.70 mmol) was mixed with sodium carbonate (2.2 g, 26.51 mmol). Thionyl chloride (20 mL) was added and the reaction mixture was heated at 80° C. for 16 hours. After distilling off excess thionyl chloride, heptane was added and the solid was collected by filtration to give 4-bromo-2-methoxy-1-benzenecarbonyl chloride (3.16 g, 100%). 1H NMR (CDCl3) δ 3.94 (s, 3H), 7.16 (s, 1H), 7.20 (d, J=8.51 Hz, 1H), 7.95 (d, J=8.51 Hz, 1H).
Quantity
2.934 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
4-bromo-2-methoxy-1-benzenecarbonyl chloride
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].S(Cl)([Cl:21])=O>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:21])=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.934 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)OC
Name
Quantity
2.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off excess thionyl chloride, heptane
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Name
4-bromo-2-methoxy-1-benzenecarbonyl chloride
Type
product
Smiles
BrC1=CC(=C(C=C1)C(=O)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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